molecular formula C14H10F2O3 B6402337 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% CAS No. 1261977-10-9

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402337
CAS RN: 1261977-10-9
M. Wt: 264.22 g/mol
InChI Key: AHUYYTYQRCWNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid (FFMPA) is a chemical compound with a molecular formula of C9H7FO3. It is a white crystalline solid with a melting point of 143-145°C. FFMPA is a fluorine-containing organic compound and is used in many scientific research applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% has the ability to interact with certain enzymes and proteins, which can lead to the production of certain metabolites. These metabolites can then be used in various biochemical and physiological processes.
Biochemical and Physiological Effects
2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to reduced inflammation and pain. 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% in lab experiments is that it is a relatively stable compound and is not easily degraded or broken down. This makes it an ideal reagent for use in a variety of scientific research applications. However, 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% is a relatively expensive compound and its availability may be limited in some areas.

Future Directions

Future research on 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% could focus on exploring its potential applications in the synthesis of new drugs and other compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, as well as its mechanism of action. Other future directions could include exploring the use of 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% in other scientific research applications, such as in the synthesis of fluorinated compounds or in the production of metabolites. Additionally, further research could be conducted to determine the safety and toxicity of 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, as well as its potential side effects.

Synthesis Methods

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% can be synthesized from the reaction of 2-fluoro-4-methoxybenzoic acid and 2-fluoro-3-methoxyphenol in the presence of a strong base, such as sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for a period of 6-8 hours. The reaction yields a product with a purity of 95%.

Scientific Research Applications

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various drugs, such as antifungal agents and antiviral agents. 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% is also used as a substrate in the enzymatic production of 2-fluoro-3-methoxyphenylacetic acid (FMPA), which is used in the synthesis of other compounds. 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% is also used in the synthesis of fluorinated compounds, such as 2-fluoro-4-methoxybenzoic acid (FMA) and 2-fluoro-3-methoxybenzoic acid (FMB).

properties

IUPAC Name

2-fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-12-4-2-3-9(13(12)16)8-5-6-10(14(17)18)11(15)7-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUYYTYQRCWNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690077
Record name 2',3-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-10-9
Record name 2',3-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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